molecular formula C42H30N4 B14646440 1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl- CAS No. 53148-57-5

1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-

Cat. No.: B14646440
CAS No.: 53148-57-5
M. Wt: 590.7 g/mol
InChI Key: RXPCJHABRMXMDM-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . This reaction yields the desired pyrazole compound along with by-products such as azines.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] stands out due to its biphenyl and diphenyl substituents, which enhance its chemical stability and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

53148-57-5

Molecular Formula

C42H30N4

Molecular Weight

590.7 g/mol

IUPAC Name

1-[4-[4-(3,5-diphenylpyrazol-1-yl)phenyl]phenyl]-3,5-diphenylpyrazole

InChI

InChI=1S/C42H30N4/c1-5-13-33(14-6-1)39-29-41(35-17-9-3-10-18-35)45(43-39)37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-42(36-19-11-4-12-20-36)30-40(44-46)34-15-7-2-8-16-34/h1-30H

InChI Key

RXPCJHABRMXMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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